AZD7009
Description
Historical Context of Inakalant's Research Trajectory
Inakalant, identified by its CAS number 335619-18-6, is a diazabicyclo[3.3.1]nonane derivative that has been investigated for its potential as an antiarrhythmic agent wikitrans.netdru.comwikitrans.net. Research into Inakalant has involved its receipt from pharmaceutical companies like AstraZeneca, indicating its progression through drug discovery and development pipelines . Its primary mechanism of action involves selectively blocking potassium channels in heart cells. This action leads to a prolongation of the action potential duration (APD) in cardiomyocytes and an increase in the effective refractory period of both atria and ventricles. These effects are crucial for terminating and preventing cardiac arrhythmias, such as atrial fibrillation (AF). Consequently, Inakalant has found utility in studies focused on arrhythmia and cardiac electrophysiology.
Nomenclature and Classification within Potassium Channel Modulator Chemistry
Inakalant's International Nonproprietary Name (INN) is "Inakalant" wikitrans.net. Its systematic chemical name is tert-butyl (2-{7-[(2S)-3-(4-cyanophenoxy)-2-hydroxypropyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethyl)carbamate wikitrans.net.
Within the broader field of ion channel chemistry, Inakalant is classified as an atrial-specific potassium channel blocker. Potassium channels are integral membrane proteins that form pores across cell membranes, selectively conducting potassium ions down their electrochemical gradient. They are the most common type of ion channel in living organisms and play vital roles in regulating a wide array of cellular activities, including setting or resetting the resting membrane potential and shaping action potentials in excitable cells like neurons and cardiac muscle. As a potassium channel modulator, Inakalant influences the function of these channels.
Table 1: Key Chemical and Biological Properties of Inakalant
| Property | Value | Source |
| CAS Number | 335619-18-6 | dru.com |
| Molecular Formula | C₂₃H₃₄N₄O₅ | dru.com |
| Molecular Weight | 446.545 g/mol | dru.com |
| Chemical Class | Diazabicyclo[3.3.1]nonane derivative | wikitrans.net |
| Biological Activity | Atrial-specific potassium channel blocker, Antiarrhythmic agent | |
| Mechanism of Action | Selectively blocks potassium channels in heart cells, prolongs action potential duration (APD), increases effective refractory period | |
| PubChem CID | 16008775 |
Significance of Inakalant as a Chemical Probe in Ion Channel Research
Ion channels are critical targets in drug discovery due to their fundamental roles in numerous physiological and pathological processes, including nerve function, cardiac rhythm, and muscle contraction. Inakalant's highly selective action as an atrial-specific potassium channel blocker underscores its significance as a chemical probe in ion channel research.
Chemical probes are invaluable tools that provide specific insights into biological systems. Inakalant's ability to selectively block potassium channels in heart cells allows researchers to precisely manipulate these channels' activity and study their contributions to cardiac electrophysiology and the pathogenesis of arrhythmias. Such specific modulation can amplify the signal of chemical changes, providing clear data on how particular ion channels influence cellular processes. The development and utilization of ion channel proteins, like the target of Inakalant, are increasingly recognized for their utility in understanding biological dynamics and characterizing biomolecules. Inakalant, therefore, serves as a crucial molecular tool for investigating the complexities of ion channel function and dysfunction, particularly in the context of cardiac rhythm disorders.
Structure
2D Structure
3D Structure
Properties
CAS No. |
864368-79-6 |
|---|---|
Molecular Formula |
C23H34N4O5 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[7-[(2S)-3-(4-cyanophenoxy)-2-hydroxypropyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C23H34N4O5/c1-23(2,3)32-22(29)25-8-9-26-12-20-14-27(15-21(13-26)31-20)11-18(28)16-30-19-6-4-17(10-24)5-7-19/h4-7,18,20-21,28H,8-9,11-16H2,1-3H3,(H,25,29)/t18-,20?,21?/m0/s1 |
InChI Key |
JRHUUZPSMQIWBQ-PELRDEGISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCN1CC2CN(CC(C1)O2)C[C@@H](COC3=CC=C(C=C3)C#N)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CC2CN(CC(C1)O2)CC(COC3=CC=C(C=C3)C#N)O |
Appearance |
Solid powder |
Other CAS No. |
864368-79-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD 7009 AZD-7009 AZD7009 |
Origin of Product |
United States |
Synthetic Chemistry and Process Research of Inakalant
Elucidation of Synthetic Pathways and Reaction Mechanisms
The elucidation of synthetic pathways for complex pharmaceutical compounds like Inakalant is a cornerstone of process chemistry. While specific detailed reaction mechanisms for Inakalant's synthesis are not publicly detailed, the general principles of multi-step synthesis are applied. Process Research & Development (R&D) aims to establish a safe, robust, and cost- and resource-efficient process for drug substance production. acs.org
Effective isolation and characterization of intermediates are critical for ensuring the purity and identity of compounds throughout a synthetic process. One methodology explored for isolating pharmaceutical intermediates is Solid Supported Evaporation (SSE). acs.org Inakalant (CAS 335619-18-6, C23H34N4O5, purity 99.85%) has been utilized as a model compound in studies investigating SSE. acs.org
SSE is a straightforward technique to convert dissolved compounds into a solid form. It involves contacting a solution containing the compound with granular porous polymer beads, such as microporous polypropylene (B1209903) beads (e.g., Accurel MP1000 type), onto which the compounds deposit as the solvent evaporates. acs.org This method offers advantages over direct evaporation to dryness, particularly in terms of safety and ease of handling the resulting solids. acs.org
During SSE, as the solvent outside the beads evaporates, the concentration of the solution in the bulk increases, driving the transfer of solute mass into the pores of the beads due to the concentration gradient. acs.org
Table 1: Solubility of Inakalant in Common Solvents at Ambient Temperature
| Solvent | Solubility (Estimated) | Reference |
| Methanol (B129727) | Very high solubility | acs.orgscite.ai |
| Acetone (B3395972) | Very high solubility | scite.ai |
| Water/Ethanol Mixtures | Exhibits stable oiling out | acs.org |
Investigation of Multi-Step Synthesis Sequences
Development and Optimization of Advanced Synthetic Methodologies
The development and optimization of advanced synthetic methodologies are crucial for improving efficiency, sustainability, and scalability in pharmaceutical manufacturing. unicam.itnobelprize.org These methodologies often focus on novel reaction conditions, catalytic systems, or purification techniques.
As discussed, Solid Supported Evaporation (SSE) represents an advanced technique for compound isolation. Inakalant's high solubility in solvents like methanol and acetone made it a suitable candidate for evaluating the effectiveness of SSE for high molecular weight pharmaceutical intermediates. acs.orgscite.ai This technique streamlines the isolation process, contributing to more efficient and safer synthetic workflows. acs.org
Combinatorial synthesis and parallel synthesis are powerful strategies widely employed in drug discovery and development, particularly for generating diverse libraries of compounds. nih.gov These methodologies enable the simultaneous execution of multiple reactions under varied conditions, significantly accelerating the identification of potential drug candidates and the optimization of lead compounds. asynt.comasynt.com While specific details regarding the combinatorial or parallel synthesis of Inakalant analogs are not available in the provided sources, it is a standard practice in the pharmaceutical industry to explore structural variations around a lead compound like Inakalant to identify improved derivatives. This high-throughput approach minimizes costs and shortens study timelines by allowing rapid screening of numerous compounds. nih.gov
Application of Solid-Supported Evaporation Techniques for Compound Isolation
Stereochemical Aspects and Chiral Synthesis Strategies
Stereochemistry plays a paramount role in the synthesis of pharmaceutical substances, as the biological activity and safety profile of a drug can be highly dependent on its specific stereoisomer. researchgate.netchiralpedia.com Inakalant is noted as a drug derived from (R)-epichlorohydrin, indicating that its synthesis incorporates chiral precursors or employs chiral synthesis strategies to achieve the desired stereochemical outcome. synthesiswithcatalysts.com
Asymmetric synthesis, also known as enantioselective or chiral synthesis, is a method designed to preferentially produce one enantiomer of a chiral compound over others. chiralpedia.com This control over molecular stereochemistry is indispensable for developing effective and safe pharmaceutical drugs. chiralpedia.com Key strategies in chiral synthesis include:
Chiral Auxiliaries: These are chiral molecules temporarily attached to a substrate to induce asymmetry in a reaction, thereby controlling the stereochemistry of the product. numberanalytics.com The auxiliary is typically removed after the asymmetric reaction. numberanalytics.com
Catalytic Asymmetric Synthesis: This approach utilizes chiral catalysts to direct the formation of a specific enantiomer. numberanalytics.com This is often a highly efficient method as the catalyst is used in small amounts and can be recovered. chiralpedia.com
Kinetic Resolution: This method exploits the difference in reaction rates between enantiomers in a racemic mixture, allowing one enantiomer to react faster or exclusively, leaving the other unreacted and recoverable in high optical purity. synthesiswithcatalysts.com
The derivation of Inakalant from (R)-epichlorohydrin underscores the importance of precisely controlled stereochemistry in its manufacturing process to ensure the desired pharmacological activity. synthesiswithcatalysts.com
Exploration of Asymmetric Synthesis Methodologies
Asymmetric synthesis, also known as enantioselective synthesis, is a chemical process designed to produce a specific enantiomer or diastereomer in unequal amounts, thereby favoring the formation of the desired stereoisomer medchemexpress.com. This approach is crucial for pharmaceutical compounds like Inakalant, where a particular enantiomeric form is responsible for the therapeutic effect.
Several methodologies are explored in asymmetric synthesis to achieve the required stereocontrol:
Chiral Pool Synthesis: This method utilizes readily available chiral starting materials, often derived from natural products such as sugars or amino acids, to build the target molecule. The inherent chirality of the starting material is then transferred through a series of reactions, often employing achiral reagents, to establish new stereocenters with defined configurations medchemexpress.com. For complex bicyclic structures like Inakalant, this can be a foundational strategy, as seen in the enantioselective total synthesis of related 9-oxabispidine derivatives from chiral epoxy alcohols.
Chiral Auxiliaries: In this approach, an enantiopure appendage (the chiral auxiliary) is temporarily attached to an achiral substrate. This auxiliary guides the stereochemical outcome of subsequent reactions by creating a sterically or electronically biased environment. Once the new stereocenters are established, the auxiliary is removed and can often be recycled.
Enantioselective Catalysis: This is a highly efficient method where a sub-stoichiometric amount of a chiral catalyst (either metal-based or organic) is used to direct the formation of one enantiomer over the other medchemexpress.com. This category includes:
Biocatalysis: Involves the use of enzymes (e.g., lipases, transaminases) that are inherently chiral and can catalyze reactions with high enantioselectivity under mild conditions.
Organocatalysis: Employs small organic molecules as chiral catalysts, offering advantages such as cost-effectiveness and environmental friendliness due to the absence of metals medchemexpress.com.
Given the intricate bicyclic framework and the specified (2S) configuration of Inakalant, its synthesis would likely involve a combination of these sophisticated asymmetric methodologies to precisely control the multiple chiral centers within its structure. While the general principles of these methods are well-established for the synthesis of complex chiral molecules, specific detailed research findings or data tables pertaining directly to the asymmetric synthesis of Inakalant are not widely disclosed in the public domain, possibly due to its proprietary development by AstraZeneca medchemexpress.com.
Implementation of Kinetic Resolution Techniques for Enantiopure Compounds
Kinetic resolution is a powerful technique employed to obtain enantiopure compounds from racemic mixtures. This method relies on the differential reaction rates of individual enantiomers with a chiral reagent or catalyst; one enantiomer reacts preferentially or at a significantly faster rate than the other, allowing for the separation of the unreacted, desired enantiomer or the enantiomerically enriched product.
A more advanced variant, Dynamic Kinetic Resolution (DKR) , overcomes the inherent 50% theoretical yield limitation of traditional kinetic resolution. DKR couples the kinetic resolution process with an in-situ racemization of the slower-reacting enantiomer, effectively converting the entire racemic starting material into a single enantiopure product, potentially achieving up to 100% yield.
Key aspects of kinetic resolution techniques include:
Catalytic Kinetic Resolution: Often employs powerful chiral catalysts, such as chiral Salen complexes with various metal ions (e.g., cobalt, manganese, aluminum, chromium), which have demonstrated remarkable catalytic activity in diverse asymmetric organic transformations.
Types of Kinetic Resolution:
Hydrolytic Kinetic Resolution (HKR): Successfully applied to racemic epoxides.
Aminolytic Kinetic Resolution (AKR): Also used for racemic epoxides.
Oxidative Kinetic Resolution (OKR): Particularly effective for racemic alcohols.
While kinetic resolution is a versatile tool for producing optically pure compounds, and its application is widespread in the synthesis of pharmaceuticals, specific details regarding the implementation of kinetic resolution techniques for the enantiopure synthesis of Inakalant are not publicly available in detailed research findings or data tables.
Molecular and Cellular Pharmacology of Inakalant: Preclinical Investigations
Mechanistic Elucidation of Ion Channel Modulation
Ion channels play a pivotal role in regulating cellular excitability, particularly in cardiac and neuronal tissues. The modulation of these channels by pharmacological agents can lead to profound physiological effects. Inakalant's activity as an atrial-specific potassium channel blocker indicates a selective interaction with specific ion channel proteins medchemexpress.commedchemexpress.com.
Potassium channels are a diverse group of ion channels critical for repolarization of action potentials in various excitable cells, including cardiomyocytes. The rapid component of the delayed rectifier potassium current, IKr, is conducted by the human ether-a-go-go-related gene (hERG) channel (KCNH2) and is crucial for cardiac repolarization medchemexpress.com. Inhibition of hERG can prolong the QT interval and lead to arrhythmias medchemexpress.comnih.gov. The KCNQ1 (Kv7.1) gene encodes a voltage-gated potassium channel involved in the repolarization phase of the cardiac action potential, forming the IKs current genecards.orgwikipedia.org. KCNA5 (Kv1.5) encodes the potassium channel α-subunit that underlies the voltage-gated atrial-specific potassium current IKur wikipedia.orgnih.gov. KCND3 (Kv4.3) encodes a pore-forming α-subunit that mediates the transient outward current (Ito), involved in early repolarization genecards.orguniprot.orgmedchemexpress.com.
Table 1: Summary of Inakalant's Potassium Channel Modulation
| Potassium Channel Subtype | Gene Name | Known Interaction with Inakalant | Specific IC50 (Inakalant) |
| IKr/hERG | KCNH2 | Atrial-specific blocker (implied) medchemexpress.commedchemexpress.com | Data not found |
| KCNQ1 | KCNQ1 | Antagonist fidabio.com | Data not found |
| KCNA5 | KCNA5 | Atrial-specific blocker (implied) medchemexpress.commedchemexpress.com | Data not found |
| KCND3 | KCND3 | Atrial-specific blocker (implied) medchemexpress.commedchemexpress.com | Data not found |
Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells. SCN10a (Nav1.8) encodes a tetrodotoxin-resistant voltage-gated sodium channel alpha subunit expressed in peripheral nerves and involved in pain wikipedia.orgnih.gov. SCN5A (Nav1.5) encodes the main cardiac sodium channel, playing a crucial role in cardiac electrophysiology by mediating the fast upstroke of the cardiac action potential drugbank.comfrontiersin.org.
Inakalant has been listed as an antagonist of the SCN10a ion channel fidabio.com. However, specific IC50 values detailing Inakalant's inhibitory effects on sodium channel subtypes such as SCN10a or SCN5A were not found in the available literature.
Table 2: Summary of Inakalant's Sodium Channel Modulation
| Sodium Channel Subtype | Gene Name | Known Interaction with Inakalant | Specific IC50 (Inakalant) |
| SCN10a | SCN10A | Antagonist fidabio.com | Data not found |
| SCN5A | SCN5A | Not specified | Data not found |
Potassium Channel Subtype Specificity Studies (e.g., IKr/hERG, KCNQ1, KCNA5, KCND3)
Receptor Binding Kinetics and Quantitative Analysis
Understanding the kinetics of drug-receptor interactions is fundamental in pharmacology, providing insights into a compound's affinity, association, and dissociation rates malvernpanalytical.com. These parameters are typically determined through techniques like radioligand binding assays and label-free methods such as Surface Plasmon Resonance (SPR).
Radioligand binding assays are widely utilized to characterize the binding of compounds to their target receptors. These assays involve measuring the binding of a radiolabeled ligand to cells or cell membranes containing the receptor of interest uniprot.org. They can be employed to perform saturation curves, competition experiments, and kinetic studies, enabling the determination of parameters such as receptor expression levels (Bmax) and equilibrium dissociation constants (KD) uniprot.orgchemicalbook.com. While the principles and applications of radioligand binding assays are well-established in drug discovery genecards.orgwikipedia.org, specific details regarding the development and optimization of such assays for Inakalant, including the radioligands used or the specific receptors targeted, were not identified in the search results.
Surface Plasmon Resonance (SPR) is a label-free technique that measures biomolecular interactions in real-time by detecting changes in refractive index at a sensor surface when an analyte binds to an immobilized ligand medchemexpress.comwikipedia.orgmalvernpanalytical.com. SPR allows for the determination of association rate constants (ka or kon) and dissociation rate constants (kd or koff), from which the equilibrium dissociation constant (KD) can be calculated malvernpanalytical.commaayanlab.clouddru.comalfa-chemistry.com. This method offers advantages over traditional labeled assays by providing direct kinetic information without the need for radioactive or fluorescent tags wikipedia.org. While SPR is a powerful tool for analyzing binding affinities and kinetic parameters malvernpanalytical.cominvivochem.cn, specific applications of SPR for Inakalant, including detailed sensorgrams or experimental setups, were not found in the provided information.
The dissociation constant (KD) quantifies the affinity of a ligand for its binding site, representing the concentration of a ligand required to occupy half of the available binding sites on a receptor at equilibrium fidabio.comhandwiki.org. A lower KD value indicates higher affinity, meaning the ligand binds tightly even at low concentrations handwiki.org. KD can be derived from kinetic association (ka) and dissociation (kd) rates (KD = kd/ka) malvernpanalytical.commaayanlab.cloud.
While Inakalant has been reported to have IC50 values of "4-7 µM and 6.4 µM" for an unspecified receptor medchemexpress.com, these are functional IC50s, which indicate the concentration at which a compound inhibits a biological process by 50%, and are not direct measures of binding affinity (KD) nanotempertech.com. Comprehensive data on Inakalant's binding affinities (KD values) or its specific association (ka) and dissociation (kd) constants derived from direct binding assays like radioligand binding or SPR were not identified in the current search.
Table 3: Summary of Inakalant's Receptor Binding Kinetics
| Parameter | Value (Inakalant) | Method Used | Target Receptor/Channel |
| IC50 | 4-7 µM, 6.4 µM medchemexpress.com | Functional assay | Unspecified medchemexpress.com |
| Dissociation Constant (KD) | Data not found | N/A | N/A |
| Association Rate (ka) | Data not found | N/A | N/A |
| Dissociation Rate (kd) | Data not found | N/A | N/A |
Preclinical in Vivo Pharmacological Research Methodologies
Development and Validation of Preclinical Efficacy Models
The development and validation of preclinical efficacy models are fundamental to understanding a compound's potential therapeutic effects. These models aim to mimic human disease conditions in animals, allowing researchers to assess a drug candidate's ability to modulate disease progression or symptoms vrachi.name. The choice of model depends on the specific therapeutic area and the translational relevance to human physiology.
Rodent models, particularly mice and rats, are extensively utilized in cardiovascular research due to their well-characterized genomes, ease of genetic manipulation, cost-effectiveness, and high reproducibility of pathological phenotypes. These models are indispensable tools for investigating the pathological features, clinical symptoms, and drug development for human cardiovascular diseases.
Commonly employed rodent models for cardiovascular research include:
Genetically Modified Models : Apolipoprotein E-deficient (ApoE−/−) mice and low-density lipoprotein receptor-deficient (LDLR−/−) mice are widely used to study atherosclerosis, as they develop atherosclerotic plaques and severe hypercholesterolemia mimicking human lesions.
Surgical Models : Techniques inducing myocardial overload, infarction, and dysfunction in mice and rats enable the reliable identification and assessment of key physiological, molecular, and biochemical mechanisms underlying cardiovascular diseases. For instance, operative placement of permanent occlusion around the left anterior descending artery can induce myocardial infarction, allowing for the assessment of left ventricular function post-surgery.
Hypertension Models : Spontaneously Hypertensive Rats (SHRs) are a recognized model for essential hypertension, exhibiting cardiomyocyte hypertrophy, increased left ventricular wall thickness, and impaired cardiac diastolic function as they age.
Echocardiography is a reliable and non-invasive method for assessing cardiac structure and function in rodent models, providing valuable insights into disease progression and treatment efficacy. This technique allows for the evaluation of disease severity, drug testing, and continuous monitoring of cardiac function, contributing to the translational development of novel diagnostic and therapeutic strategies.
While rodent models offer significant advantages, large animal models such as pigs, sheep, goats, dogs, and non-human primates (NHPs) are crucial for advanced pharmacological assessment due to their closer physiological, anatomical, and genetic similarities to humans. These models address limitations of rodent studies, particularly regarding organ size, physiological responses, and the application of size-relevant clinical imaging and surgical techniques.
Pigs : Pigs are increasingly recognized as translational models, sharing important proteomic, genomic, and immunologic similarities with humans. They are used in cardiovascular, respiratory, gastrointestinal, immune, musculoskeletal, neurological, and cancer studies. Their anatomy and physiology allow for anesthetic techniques, drug administration, advanced imaging (e.g., angiography), and surgical procedures similar to those used in humans.
Dogs : Canine models have a long history in cardiovascular research, particularly for investigating arrhythmias and heart failure, including models of myocardial infarction and serial microembolization of the coronary artery.
Non-Human Primates (NHPs) : NHPs are considered the "gold standard" animal models for drug development and FDA approval due to their high degree of resemblance to humans in terms of genetic makeup, anatomy, physiology, and behavior. They are particularly valuable for studying placental permeability, pharmacodynamics, and toxicant transfer during pregnancy, and for assessing drug effects on complex physiological systems. The rhesus macaque (Macaca mulatta) is a commonly used NHP species, sharing over 95% DNA sequence homology with humans. NHP models are crucial for predicting clinical safety and effectiveness, especially when suitable substitutes are lacking.
Despite their advantages, large animal and NHP models present challenges such as higher maintenance costs, complex operations, and specialized facility requirements.
Rodent Models for Cardiovascular Research
Physiological Monitoring Techniques in Preclinical Studies
Physiological monitoring in preclinical studies is essential for assessing the real-time effects of a compound on various bodily functions and for ensuring the well-being of the animals. Advanced techniques allow for detailed and continuous data collection, which is vital for understanding drug mechanisms and efficacy.
Electrocardiographic (ECG) analysis is a fundamental tool for monitoring cardiac electrical activity in animal models, providing crucial information about heart rhythm and function. This technique is vital for detecting arrhythmias, assessing cardiac diseases, and monitoring drug-induced cardiotoxicity.
Rodents : Non-invasive solutions like the ECGenie system enable rapid ECG recording in awake mice, rats, and guinea pigs, allowing for arrhythmia detection, health monitoring, and drug screening in fragile animals without the need for anesthesia or implants. These systems record cardiac electrical signals at high frequencies (e.g., 2 kHz) to capture rapid ECG interval durations accurately. Analysis software interprets ECGs from conscious, moving animals, assessing heart rate and P, Q, R, S, T interval durations, including QTc.
Large Animals and NHPs : ECG measurements are routinely performed in non-rodent toxicology studies, often combined with blood pressure recording. Telemetry-based recordings, such as Jacketed External Telemetry (JET), are increasingly favored over restraint-based methods due to reduced animal stress and more accurate baseline cardiovascular parameters. Continuous ECG recording can be used to monitor and evaluate physiological responses in various experimental conditions, with signal quality comparable to human clinical practice.
Monitoring hemodynamic and respiratory parameters provides comprehensive insights into a compound's effects on the cardiovascular and respiratory systems. These measurements are crucial for evaluating cardiovascular pathophysiology and interventions.
Blood Pressure (BP) :
Non-invasive methods : Tail-cuff systems are commonly used for intermittent blood pressure measurement in mice and rats. This method involves periodic occlusion of tail blood flow and uses Volume Pressure Recording (VPR) sensor technology. While simple and non-invasive, results can be influenced by stress-associated vasoconstriction.
Invasive methods : For continuous and high-fidelity measurements, implanted fluid-filled catheters or Millar solid-state catheters are employed. Millar Mikro-Tip® pressure catheters are state-of-the-art for measuring left ventricular, right ventricular, and systemic blood pressure in mice and rats, providing high-frequency response and accurate dP/dt values. Telemetry systems allow for continuous monitoring of central arterial pressure in conscious or anesthetized animals, capturing parameters like heart rate, core body temperature, and gross motor activity.
Ventricular Pressure : Direct measurement of left ventricular pressure (LVP) and volume in animal hearts is achieved using specialized Millar PV catheters, available for various animal sizes from mice to pigs. This allows for detailed assessment of cardiac function and contractility. In rats, pulmonary artery pressure can be measured by high-frequency ultrasound-guided transthoracic puncture, allowing simultaneous measurement of systolic, diastolic, and mean pressures of the right ventricle and pulmonary artery.
Plethysmography : Body plethysmography is a non-invasive technique used to measure lung volumes and airway resistance by recording thoracic movements as pressure changes in a closed chamber. This method is valuable for differentiating between restrictive and obstructive lung conditions and for assessing respiratory function in response to pharmacological interventions. It is particularly useful for patients or animal models with poor compliance, as it measures during normal breathing.
Advanced Electrocardiographic (ECG) Analysis in Animal Models
Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation
Preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation integrate in silico, in vitro, and in vivo preclinical data to predict the effects of new drugs in humans and across biological systems. This mathematical technique describes how the body reacts to a drug (PK) and how the drug affects the body (PD) by linking drug concentration to efficacy or safety metrics.
Key aspects of PK/PD modeling include:
Mechanism-Based Models : These models incorporate fundamental principles of capacity limitation and turnover processes to describe the time course of pharmacological effects in mechanistic terms. They quantify the causal pathways connecting drug concentrations and therapeutic effects by mathematically describing the biological mechanism of action (MOA) and relevant target biology.
Data Integration : Successful PK/PD studies integrate knowledge from chemistry, pharmacology, and biology, utilizing previously obtained PK data from naïve and diseased animals, in vitro data, and existing modeling data.
Study Design : A robust PK/PD study typically includes a range of doses and time points, a washout phase to assess direct or indirect effects, and measurements of drug levels in both plasma and target tissue. Multiple samples from individual animals are often collected to build comprehensive profiles.
Applications : PK/PD modeling helps optimize dosing regimens, identify potential toxicity, and determine appropriate drug formulations for human clinical trials vrachi.name. It can predict time-course effects of single or multiple drug doses, provide an understanding of target modulation, and guide dosing schedules to achieve statistically significant efficacy while minimizing toxicity. Mechanistic PK/PD modeling can also aid in target identification and lead candidate selection, assessing therapeutic concept feasibility and identifying optimal drug properties.
Translational Impact : Translational PK/PD models are crucial for scaling up models developed in animals for application in humans, facilitating the design and selection of lead compounds, selection of first-in-human doses, and early clinical trial design. They bridge the gap between preclinical testing in small animals and clinical testing in humans, as large animals often have physiological and metabolic characteristics more similar to humans.
Quantitative PK/PD Relationship Studies in Non-Human Species
Quantitative pharmacokinetic/pharmacodynamic (PK/PD) relationship studies in non-human species are designed to establish the link between drug concentration in the body and the observed pharmacological effect over time researchgate.netnih.gov. This approach moves beyond simple dose-effect analysis by correlating drug effects directly to drug concentrations at the site of action, which are influenced by the drug's absorption, distribution, metabolism, and excretion (ADME) nih.govresearchgate.net.
Methodologies:
Study Design: These studies typically involve administering the investigational compound to various animal models (e.g., mice, rats, dogs, non-human primates) wikipedia.orgmedchemexpress.eu. The choice of species often depends on the relevance of the animal model to human physiology and the disease being studied, particularly regarding target expression and distribution medchemexpress.comcriver.com.
Pharmacokinetic Assessment: Blood and tissue samples are collected at various time points after administration to measure drug concentrations. Parameters such as peak plasma concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), volume of distribution (Vd), clearance (CL), and half-life (t½) are determined using non-compartmental or compartmental analysis wikipedia.orgallucent.com.
Pharmacodynamic Assessment: Simultaneously, relevant physiological or biochemical endpoints are measured to quantify the drug's effect. These can include direct target engagement, functional responses (e.g., receptor binding and occupancy, enzyme inhibition), and duration of effect medchemexpress.comallucent.com. For antiarrhythmic compounds like Inakalant, PD endpoints would typically involve electrophysiological measurements such as action potential duration (APD) or effective refractory period (ERP) in cardiac tissues or in vivo models.
PK/PD Modeling: The collected PK and PD data are then integrated using mathematical models to describe the concentration-effect relationship nih.gov. Common pharmacodynamic models include linear, log-linear, Emax, and sigmoid Emax models, which relate drug concentration to the magnitude of the effect nih.gov. These models can help characterize the potency (EC50) and maximal effect (Emax) of the compound nih.gov. Hysteresis loops are often analyzed to understand the time course of the concentration-effect relationship, revealing potential delays between drug concentration and effect or the involvement of active metabolites researchgate.netnih.gov.
Translational Insights: Quantitative PK/PD analysis in non-human species is crucial for predicting human drug behavior, optimizing dosing regimens, and selecting appropriate doses for first-in-human studies wikipedia.orgallucent.comgithub.io. It helps in understanding species differences in pharmacokinetics and integrating these differences into the interpretation of drug effects researchgate.net.
Detailed Research Findings (General Example): While specific data for Inakalant is not available, a typical quantitative PK/PD study for an antiarrhythmic compound in a non-human species might involve:
Animal Model: Anesthetized canine models or isolated perfused hearts from rabbits.
PK Data: After intravenous administration, plasma concentrations are measured, and parameters like clearance and half-life are calculated.
PD Data: Electrophysiological parameters, such as action potential duration at 90% repolarization (APD90) or effective refractory period (ERP), are measured at different drug concentrations.
PK/PD Relationship: A sigmoid Emax model might be used to describe the relationship between plasma drug concentration and the change in APD90. For instance, a hypothetical study might show that a concentration of 100 ng/mL achieves 50% of the maximum APD prolongation, with the effect plateauing at higher concentrations.
Data Tables: Due to the absence of specific quantitative PK/PD data for Inakalant in the public domain, no data tables can be generated for this section. Typically, such tables would present pharmacokinetic parameters (e.g., Cmax, AUC, t½, CL) across different doses and species, alongside corresponding pharmacodynamic responses (e.g., change in biomarker levels, physiological measurements) and the derived PK/PD model parameters (e.g., EC50, Emax).
Allometric Scaling and Interspecies Extrapolation Methodologies
Allometric scaling and interspecies extrapolation are fundamental methodologies used in preclinical drug development to predict human pharmacokinetic parameters and, consequently, potential human drug exposure and effects, from data obtained in animal species wikipedia.orgbme.hudru.comnih.gov. This approach is vital for selecting a safe starting dose for human clinical trials and designing efficient study protocols wikipedia.orgnih.gov.
Methodologies:
Allometric Principle: Allometry is the study of how biological parameters scale with body size, typically body weight bme.hudru.com. Many physiological processes, including pharmacokinetic parameters like clearance (CL) and volume of distribution (Vd), exhibit a power-law relationship with body weight across different species bme.hudru.com. The simple allometric equation is expressed as Y = aW^b, where Y is the pharmacokinetic parameter, W is body weight, 'a' is the allometric coefficient, and 'b' is the allometric exponent bme.hudru.com.
Data Collection: To perform allometric scaling, pharmacokinetic data (e.g., CL, Vd) is collected from intravenous administration in at least three or more animal species (e.g., mice, rats, dogs, monkeys) medchemexpress.eubme.hudru.com. The selection of species often considers their metabolic similarity to humans medchemexpress.eu.
Simple Allometry: In the simplest approach, pharmacokinetic parameters from various animal species are plotted against their respective body weights on a log-log scale. A linear regression of the log-transformed data yields the allometric coefficient (log a) and the allometric exponent (b) bme.hudru.com. The derived allometric equation is then used to extrapolate the pharmacokinetic parameter to humans based on average human body weight bme.hu.
Refined Allometric Methods: While simple allometry is widely used, more sophisticated methods exist to improve prediction accuracy:
Rule of Exponents: This involves using specific allometric exponents (e.g., 0.75 for clearance based on metabolic rate or caloric demand, or 1 for volume of distribution) nih.gov. Research suggests that the 3/4 power of body weight can be a more accurate scaling metric for clearance and half-life than surface area scaling (2/3 power) or first power of body weight .
Physiologically-Based Pharmacokinetic (PBPK) Modeling: This advanced approach integrates in vitro data (e.g., drug metabolism, plasma protein binding, permeability) with physiological parameters (e.g., organ volumes, blood flow rates) to build a mechanistic model of drug disposition across species nih.gov. PBPK models can account for species-specific physiological and biochemical differences, potentially providing more accurate human predictions, especially for compounds with complex pharmacokinetics nih.gov.
In Vitro/In Vivo Extrapolation (IVIVE): This method combines in vitro data (e.g., from human liver microsomes or hepatocytes) with in vivo animal data and scaling factors to predict human in vivo PK parameters nih.gov.
Applications: Allometric scaling is primarily used to predict human pharmacokinetic parameters (e.g., CL, Vd, t½, Cmax, AUC) and to estimate a maximum safe starting dose (MSSD) for first-in-human clinical trials wikipedia.orgbme.hunih.gov. It also helps in designing blood sample collection schedules for clinical studies nih.gov.
Detailed Research Findings (General Example): For an investigational compound, allometric scaling might yield the following hypothetical results:
Clearance (CL): A plot of log CL vs. log body weight across mice, rats, and dogs might show a strong linear relationship, with an allometric exponent close to 0.75. This suggests that clearance scales well with metabolic rate across these species.
Volume of Distribution (Vd): The allometric exponent for Vd might be closer to 1, indicating that Vd scales proportionally with body weight.
Human Prediction: Based on these allometric relationships, the human clearance and volume of distribution could be predicted. For instance, if the predicted human clearance is 12.2 L/hr and Vd is 78.1 L, these values would inform the expected drug exposure in humans bme.hu.
Data Tables: Due to the absence of specific allometric scaling data for Inakalant in the public domain, no data tables can be generated for this section. Typically, such tables would present pharmacokinetic parameters (e.g., CL, Vd) for different animal species, their corresponding body weights, and the derived allometric coefficients and exponents, culminating in predicted human pharmacokinetic parameters.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Inakalant Derivatives
Design Principles for Inakalant Analog SynthesisThe design of Inakalant analogs for SAR and SPR studies would typically follow established medicinal chemistry principles aimed at systematically exploring the chemical space around the parent compound to optimize its desired biological activity and improve its pharmacokinetic and pharmacodynamic profiles. This involves making targeted structural modifications to identify key functional groups and molecular scaffolds responsible for its atrial-specific potassium channel blocking activity.
General design principles for analog synthesis include:
Bioisosteric Replacement : Substituting atoms or groups with others that have similar electronic or steric properties, aiming to retain or enhance activity while potentially improving metabolic stability or reducing off-target effects. For Inakalant, this could involve modifying heterocyclic rings or side chains.
Fragment-Based Drug Design (FBDD) : Identifying small molecular fragments that bind weakly to the target, then growing or linking these fragments to build more potent and selective compounds. This approach could be used to identify new interaction points within the potassium channel binding site.
Homologation and Chain Extension/Shortening : Modifying the length of alkyl chains or introducing/removing methylene (B1212753) units to explore the optimal distance between key pharmacophoric elements and the binding site.
Introduction of Stereocenters : Investigating the impact of stereochemistry on activity, as different enantiomers or diastereomers can have vastly different biological effects.
Modifications for Physicochemical Properties : Designing analogs to modulate properties such as solubility, lipophilicity (e.g., logP), and pKa, which are crucial for absorption, distribution, metabolism, and excretion (ADME). For instance, altering polar groups or introducing ionizable centers could impact Inakalant's solubility and membrane permeability.
These design principles are often guided by preliminary SAR data, computational predictions, and an understanding of the target's binding site, even if specific Inakalant-focused studies are not widely published. The goal is to establish clear relationships between structural changes and observed biological effects, ultimately leading to the development of improved Inakalant derivatives.
Computational Approaches to SAR AnalysisComputational approaches are indispensable tools in modern drug discovery, enabling the prediction of biological activity and physicochemical properties from molecular structure, thereby accelerating the design and optimization of compoundswikipedia.orgcollaborativedrug.com. For a compound like Inakalant, these methods would be crucial for understanding how structural variations affect its interaction with potassium channels.
Specific computational SAR techniques include:
Molecular Modeling : This involves using computer software to build and simulate three-dimensional models of molecules, providing insights into how they interact with their biological targets wikipedia.org.
Activity Landscape Analysis : This method constructs a network of similar compounds and highlights large variations in properties, helping to identify "activity cliffs" where small structural changes lead to significant activity changes chemistrysteps.com.
Quantitative Structure-Activity Relationship (QSAR) ModelingQuantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their measured biological activitywikipedia.orgkoreascience.kr. These models use physicochemical properties or theoretical molecular descriptors (e.g., hydrophobicity, electronic properties, steric effects, topological indices) as predictor variables to correlate with a quantitative measure of biological activity (e.g., IC50, Ki)koreascience.krresearchgate.netresearchgate.netnih.gov.
The general form of a QSAR model is: Activity = f (physicochemical properties and/or structural properties) + error koreascience.kr
For Inakalant derivatives, QSAR modeling would involve:
Data Collection : Gathering a dataset of Inakalant analogs with known potassium channel blocking activity.
Descriptor Calculation : Computing various molecular descriptors for each analog. These could include 2D descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., steric and electronic fields).
Model Building : Employing statistical methods such as multiple linear regression (MLR) or machine learning algorithms to build a predictive model that correlates the descriptors with the observed activity nih.govbiorxiv.orgyoutube.com.
Validation : Rigorously validating the QSAR model using internal (e.g., leave-one-out cross-validation) and external validation sets to ensure its robustness and predictive power biorxiv.orgyoutube.comnih.goviiab.melibretexts.org.
A well-validated QSAR model for Inakalant could then be used to predict the activity of newly designed analogs before their synthesis, guiding lead optimization efforts.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Techniques (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA))3D-QSAR techniques extend QSAR by incorporating the three-dimensional structural information of molecules, assuming that the interactions between a ligand and its biological target are highly dependent on their spatial arrangementiiab.me. These methods typically involve aligning a set of compounds and then calculating steric and electrostatic fields (and other fields like hydrophobic or hydrogen bond acceptor/donor fields for CoMSIA) around them using a probe atomnih.goviiab.menih.gov.
Comparative Molecular Field Analysis (CoMFA) : This technique generates 3D-QSAR models by correlating variations in steric and electrostatic fields around aligned molecules with their biological activity koreascience.krnih.govnih.govnih.govresearchgate.net. Contour maps generated from CoMFA models can visually indicate regions where specific field contributions (e.g., bulky groups, positive or negative charges) are favorable or unfavorable for activity. For Inakalant, CoMFA could highlight regions around the molecule where steric bulk or specific charge distributions are beneficial for potassium channel blockade.
Comparative Molecular Similarity Indices Analysis (CoMSIA) : CoMSIA is an extension of CoMFA that includes additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive representation of molecular interactions nih.govnih.gov. This allows for a more nuanced understanding of the structural features influencing Inakalant's activity, such as the importance of hydrophobic interactions or specific hydrogen bonding patterns with the potassium channel.
Both CoMFA and CoMSIA models are validated using statistical parameters like cross-validated R-squared (q²) and non-cross-validated R-squared (r²), ensuring their predictive ability nih.govnih.gov.
Pharmacophore Generation and ValidationA pharmacophore is defined as the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological responseeuropa.eunih.govnih.gov. Pharmacophore models are crucial for identifying the essential chemical features responsible for the biological activity of a molecule.
For Inakalant, pharmacophore generation would involve:
Feature Identification : Identifying common chemical features (e.g., hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) present in a set of active Inakalant derivatives europa.eunih.govnih.gov.
Model Generation : Using specialized software to generate multiple pharmacophore hypotheses based on the spatial arrangement of these features europa.eunih.govmdpi.comijrpas.com.
Validation : Validating the generated pharmacophore models to test their ability to distinguish active compounds from inactive ones europa.eunih.govlibretexts.org. This often involves using test sets, decoy sets, and statistical methods like Fischer's randomization europa.eulibretexts.org.
A validated pharmacophore model for Inakalant would provide a 3D template for designing new compounds that possess the critical features required for potassium channel blocking activity, facilitating virtual screening and lead optimization nih.govwho.int.
Conformational Analysis and Molecular Flexibility StudiesConformational analysis is the study of the different energy levels associated with the various three-dimensional arrangements (conformations or conformers) that a molecule can adopt through rotations around single bondschemistrysteps.comresearchgate.netyoutube.com. Molecular flexibility refers to the ability of a molecule to change its shape and is a critical factor influencing how a compound interacts with its biological targetnih.govnih.gov.
For Inakalant, understanding its conformational preferences and flexibility would be essential because:
Binding Site Interactions : Ligand binding to a receptor often involves induced fit, where both the ligand and the receptor undergo conformational changes to achieve an optimal binding pose. Studying Inakalant's flexibility can reveal the accessible conformations that are most likely to bind to the potassium channel.
Energy Landscapes : Conformational analysis helps in mapping the energy landscape of Inakalant, identifying stable conformers and the energy barriers between them. This information is crucial for molecular docking and dynamics simulations.
Pharmacophore Alignment : The active conformation of a molecule, which is often not its lowest-energy conformation in isolation, is critical for accurate pharmacophore modeling and 3D-QSAR studies youtube.com.
Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of Inakalant in solution or within a protein binding site, providing insights into its flexibility, stability, and interaction patterns over time nih.gov. This can reveal how Inakalant's structure adapts to the potassium channel environment.
Techniques such as molecular mechanics and molecular dynamics are employed to study conformational flexibility, taking into account non-covalent and electrostatic interactions, hydrogen bonds, and torsional potentials who.intnih.gov. This analysis helps in understanding how the molecule's shape influences its biological activity and guides the design of more rigid or flexible analogs to optimize binding.
Computational Chemistry and Molecular Modeling of Inakalant Interactions
Molecular Docking Simulations for Ligand-Target Recognition
Molecular docking simulations are computational methods used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor or target) to form a stable complex. This technique is widely employed to predict ligand-target binding modes and affinities. researchgate.netpaperswithcode.com
Identification of Key Binding Residues and Interaction Hotspots
This subsection would detail the specific amino acid residues within Inakalant's target receptor that are crucial for its binding. It would also identify "hotspots" – regions within the binding site that contribute significantly to the binding energy. Such information is typically derived from analyzing the poses predicted by docking software, highlighting interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. mit.edunih.govelifesciences.org
Detailed Research Findings for Inakalant:
Information not available in search results.
Ligand Pose Prediction and Scoring
This part would describe how molecular docking algorithms predict various possible binding orientations (poses) of Inakalant within its target's active site and then score these poses based on their estimated binding affinity. The scoring functions aim to rank the poses, with lower (more negative) scores generally indicating stronger binding. researchgate.netnih.govnso-journal.org
Detailed Research Findings for Inakalant:
Information not available in search results.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, capturing atomic details and dynamic processes that static structures cannot. These simulations are essential for understanding the flexibility of molecules and the stability of ligand-receptor complexes in a dynamic environment, often including solvent effects. scirp.orgmddbr.euresearchgate.netdtu.dk
Conformational Dynamics of Inakalant and its Target Receptors
This subsection would focus on how Inakalant and its target receptor change their shapes and movements over time. MD simulations can reveal the flexibility of the ligand and protein, identifying stable and unstable conformations. nih.gov
Detailed Research Findings for Inakalant:
Information not available in search results.
Analysis of Binding Stability and Solvent Effects
This part would discuss the stability of the Inakalant-target complex over the course of an MD simulation, including how the surrounding solvent molecules (e.g., water) influence the binding. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often used to assess stability and flexibility. pennylane.ai
Detailed Research Findings for Inakalant:
Information not available in search results.
Quantum Chemistry Calculations for Electronic Structure Analysis
Quantum chemistry calculations are first-principles methods used to study the electronic structure of molecules, providing detailed information about their electronic properties, reactivity, and intermolecular interactions. These calculations are more computationally intensive but offer a higher level of accuracy compared to classical force fields used in docking and MD simulations. nih.govresearchgate.netpennylane.aiaalto.fiethz.chuniv-rennes.frquantum-machine.orgmdpi.comchemrxiv.orgcaltech.edu
Detailed Research Findings for Inakalant:
Information not available in search results.
Density Functional Theory (DFT) Applications for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method widely employed to investigate the electronic structure and properties of molecules and materials. It simplifies the many-body problem of interacting electrons to a more manageable problem by expressing the total energy of a system as a functional of its electron density. This approach allows for the calculation of various physical properties, including electronic, structural, and magnetic characteristics. upd.edu.phscielo.br
For a compound like Inakalant, DFT could be applied to:
Structural Optimization: Determine the most stable three-dimensional conformation of the Inakalant molecule, including bond lengths, bond angles, and dihedral angles. This is crucial for understanding its potential binding modes.
Electronic Structure Analysis: Investigate the distribution of electron density within the molecule, which influences its reactivity and interaction with biological targets. This includes calculating frontier molecular orbitals (HOMO and LUMO energies), which provide insights into electron donation and acceptance capabilities.
Spectroscopic Properties: Predict properties such as UV-Vis absorption spectra, which can be compared with experimental data for validation and further understanding of electronic transitions.
Electrostatic Potential Maps: Visualize the charge distribution on the molecular surface, identifying regions that are electron-rich or electron-poor, which are important for intermolecular interactions.
While DFT is a powerful tool for elucidating the electronic properties of chemical compounds, specific research findings detailing DFT applications for Inakalant's electronic properties were not identified in the conducted searches. Such studies would typically involve using various exchange-correlation functionals (e.g., PBE, B3LYP) and basis sets to achieve accurate descriptions of its electronic behavior. scielo.brresearchgate.netmdpi.comrsc.org
Advanced Electronic Structure Methodologies
Beyond standard DFT, advanced electronic structure methodologies offer higher levels of accuracy for describing molecular systems, particularly when electron correlation effects are significant. These methods, often more computationally intensive, include approaches such as Coupled Cluster (CC) theory (e.g., CCSD(T)), Configuration Interaction (CI), and multi-reference methods like the Density Matrix Renormalization Group (DMRG). chemrxiv.orgmdpi.comarxiv.org
These advanced techniques are valuable for:
High-Accuracy Energy Calculations: Providing more precise total energies, reaction energies, and conformational energies, which are critical for understanding thermodynamic stability and reaction pathways.
Accurate Description of Excited States: Essential for understanding photochemical processes or fluorescence properties, which might be relevant for certain drug mechanisms or analytical techniques.
Treatment of Strongly Correlated Systems: Addressing situations where a single-determinant description (like in basic DFT or Hartree-Fock) is insufficient, leading to a more accurate representation of the electronic wavefunction.
While these advanced electronic structure calculations are increasingly applied in computational chemistry to complex molecular systems, specific studies detailing their application to Inakalant were not found in the available search results. Their use for Inakalant would provide a more refined understanding of its electronic behavior, particularly in scenarios requiring high accuracy or involving complex electronic states.
In Silico Target Prediction and Polypharmacology Assessment
In silico target prediction involves using computational methods to identify potential biological targets for a given chemical compound. This approach is crucial in drug discovery for understanding a compound's mechanism of action, identifying off-target effects, and facilitating drug repurposing. Polypharmacology, the concept that a single drug can interact with multiple biological targets, is increasingly recognized as a significant aspect of drug efficacy and safety, moving beyond the traditional "one drug – one target" paradigm. nih.govnih.govchemrxiv.orgcreative-biolabs.combiotech-asia.orgnih.gov
Computational methods for target prediction and polypharmacology assessment typically include:
Ligand-Based Approaches: These methods rely on the chemical similarity between a query compound and known ligands of specific targets. Techniques include chemical similarity searching (e.g., using molecular fingerprints like Morgan or MACCS fingerprints with Tanimoto scores), machine learning models (e.g., neural networks, Naive Bayesian classification), and bioactivity spectral analysis. chemrxiv.orgcreative-biolabs.com
Structure-Based Approaches: When the 3D structure of a protein target is known, methods like molecular docking can be used to predict how a compound binds to the active site and to estimate binding affinity. This involves screening libraries of small molecules against a specific protein target. creative-biolabs.combiotech-asia.org
Chemogenomic Models: These integrate information from both chemical structures and protein sequences to build predictive models of compound-target interactions. nih.gov
For an antiarrhythmic agent like Inakalant, in silico target prediction and polypharmacology assessment would be invaluable for:
Identifying Primary Targets: Confirming or discovering the specific ion channels or receptors responsible for its antiarrhythmic activity.
Drug Repurposing: Exploring new therapeutic indications for Inakalant by identifying novel targets it might modulate.
Despite the general importance of these computational strategies in pharmaceutical research, specific in silico target prediction or polypharmacology assessment studies focusing on Inakalant were not found in the available literature. However, the application of these methodologies would be highly relevant for a comprehensive understanding of Inakalant's biological activity and potential therapeutic scope.
Advanced Analytical Methodologies for Inakalant Research and Development
Chromatographic and Spectroscopic Methods for Research Applications
Chromatographic and spectroscopic techniques are fundamental for both qualitative and quantitative analysis of chemical compounds. They enable the separation of complex mixtures, identification of individual components, and detailed elucidation of molecular structures.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection Techniques
High-Performance Liquid Chromatography (HPLC) is a widely utilized separation technique in chemical analysis, particularly for identifying, quantifying, and purifying individual components within a mixture vrachi.name. For a compound like Inakalant, HPLC is crucial for assessing its purity and quantifying its presence in various samples. This method separates compounds dissolved in a solution based on their differential interactions with a stationary phase and a mobile phase vrachi.name.
Advanced detection techniques coupled with HPLC enhance its utility in Inakalant research. Common detectors include UV-Vis spectrophotometers, which measure the absorption of light at specific wavelengths by the analyte, and diode array detectors (DAD), providing a full UV-Vis spectrum for peak identification and purity assessment. For compounds lacking strong chromophores, or for enhanced sensitivity, evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD) can be employed. The main purposes for using HPLC are for identifying, quantifying, and purifying the individual components of the mixture vrachi.name. HPLC can also be validated to ensure accuracy, selectivity, detection limit, quantification limit, linearity, and recovery rate, making it a robust method for quantitative determination iiab.me.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural elucidation of unknown compounds, including complex molecules like Inakalant marefa.org. It provides comprehensive information about the molecular structure by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C) marefa.org.
In ¹H-NMR spectroscopy, the chemical shift, multiplicity, coupling constants, and integration of signals provide insights into the electronic environment, neighboring atoms, and relative number of protons in a molecule. For Inakalant, this allows for the assignment of specific hydrogen atoms to different parts of the molecular structure. ¹³C-NMR spectroscopy complements ¹H-NMR by confirming the number of carbons and providing information about their chemical environment.
Furthermore, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), NOESY (Nuclear Overhauser Effect Spectroscopy), and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are indispensable for establishing connectivity between atoms and determining the full three-dimensional structure of Inakalant. These advanced techniques provide correlations between protons, and between protons and carbons, even across multiple bonds, which is critical for confirming complex structural arrangements and stereochemical relationships.
Mass Spectrometry (MS) for Complex Mixture Analysis and Preclinical Metabolite Identification
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions to identify and quantify molecules in both simple and complex mixtures. For Inakalant, MS is invaluable for determining its precise molecular weight and confirming its elemental composition.
When coupled with chromatographic techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), it becomes a potent tool for analyzing complex mixtures, such as those encountered in biological samples during preclinical research. LC-MS facilitates the separation of Inakalant from other components before its detection and characterization by MS, significantly reducing sample complexity.
In preclinical metabolite identification, MS plays a crucial role in understanding the biotransformation of Inakalant within biological systems. High-resolution accurate mass (HRAM) MS systems, often combined with tandem mass spectrometry (MS/MS or MSⁿ), are used to acquire fragmentation patterns of Inakalant and its potential metabolites. By comparing these fragmentation patterns with databases and theoretical fragmentation pathways, researchers can propose and confirm the structures of metabolites, even at low concentrations. This is essential for understanding the metabolic fate and potential pathways of Inakalant in early drug development.
Crystallographic Techniques for Solid-State Characterization in Research
Crystallographic techniques are essential for understanding the solid-state properties of Inakalant, which can significantly influence its physical properties, such as solubility, stability, and bioavailability.
X-ray Powder Diffraction (XRPD) for Crystalline Form Analysis
X-ray Powder Diffraction (XRPD) is a powerful and widely used analytical technique for investigating the crystalline structure of materials in powdered or polycrystalline form. For Inakalant, XRPD is crucial for identifying its crystalline form(s), detecting the presence of different polymorphs, and assessing the crystallinity of a sample.
Different polymorphic forms of a compound like Inakalant can exhibit distinct physical properties, including crystal habit, friability, and solubility. XRPD provides a unique diffraction pattern for each crystalline form, acting as a "fingerprint" that allows for qualitative phase analysis and comparison against reference patterns. This technique is also capable of estimating the amorphous and crystalline fractions within a sample and can provide information on crystallite size and micro-strain through line-profile broadening analysis. XRPD is generally non-destructive and can be performed on bulk samples, offering a holistic understanding of the API's solid form.
Single-Crystal X-ray Diffraction for Absolute Stereochemistry Determination
Single-Crystal X-ray Diffraction (SC-XRD) is considered the most powerful structural method for determining the precise three-dimensional atomic structure of crystalline molecules. For Inakalant, particularly if it is a chiral compound, SC-XRD is indispensable for the unambiguous determination of its absolute stereochemistry.
SC-XRD provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the precise arrangement of atoms in space. While a routine diffraction experiment can readily provide the relative configuration of all stereogenic centers, determining the absolute configuration requires specific conditions and data analysis, often involving the anomalous dispersion of X-rays. This technique is vital for confirming the exact enantiomer or diastereomer of Inakalant, which is critical since different stereoisomers can have vastly different pharmacological activities and properties. The "sine qua non" condition for SC-XRD is that the compound must be monocrystalline, ideally with a crystal size of at least 0.02 mm.
Q & A
Q. What experimental models are established for evaluating Inakalant's electrophysiological effects and antiarrhythmic mechanisms?
Methodological Answer: Inakalant, a class III antiarrhythmic agent, is primarily studied using in vitro and in vivo models. Key approaches include:
- HEK293 cells expressing hERG channels : To assess potassium channel blockade and QT prolongation risks. Protocols involve voltage-clamp techniques to measure current density changes post-Inakalant exposure .
- Langendorff-perfused heart models : Used to quantify action potential duration (APD) and arrhythmia induction thresholds in isolated animal hearts .
- Canine models of atrial fibrillation (AF) : To evaluate dose-dependent efficacy in restoring sinus rhythm. Metrics include AF termination rates and post-administration hemodynamic stability .
Table 1: Standard Experimental Models for Inakalant
| Model Type | Key Metrics | Protocol Reference |
|---|---|---|
| HEK293/hERG cells | IC50 for IKr blockade | |
| Langendorff heart | APD90 variability | |
| Canine AF model | AF termination rate (%) |
Q. How do researchers design dose-response studies for Inakalant to balance efficacy and proarrhythmic risks?
Methodological Answer: Dose optimization requires:
- Stepwise escalation : Start with subtherapeutic doses (e.g., 0.1–1.0 mg/kg in canines) to establish safety margins, monitoring ventricular ectopy and APD prolongation .
- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Integrate plasma concentration data with electrophysiological outcomes to identify therapeutic windows .
- Statistical power analysis : Use pilot data to calculate sample sizes ensuring detection of ≥20% efficacy differences (α=0.05, power=0.8) .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo data on Inakalant's proarrhythmic risk be resolved?
Methodological Answer: Discrepancies often arise from differences in metabolic activity, tissue heterogeneity, or autonomic modulation. Strategies include:
- Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) : Bridge gaps by providing human-relevant electrophysiological data under controlled conditions .
- Multi-scale computational modeling : Combine ion-channel data (e.g., hERG blockade) with organ-level simulations to predict torsadogenic risk .
- Meta-analysis of preclinical studies : Systematically compare interspecies variability (e.g., rabbits vs. dogs) to adjust translational protocols .
Q. What methodologies are recommended for analyzing Inakalant's effects on heterogeneous cardiac tissue?
Methodological Answer: Tissue heterogeneity requires:
- Optical mapping in wedge preparations : Quantify spatial dispersion of repolarization (SDR) using voltage-sensitive dyes .
- Microelectrode arrays (MEAs) : Map conduction velocity changes in atrial vs. ventricular tissue slices post-Inakalant administration .
- Machine learning-based arrhythmia detection : Train classifiers on electrogram datasets to distinguish proarrhythmic events from noise .
Q. How should researchers approach conflicting clinical trial data on Inakalant's long-term efficacy in atrial fibrillation?
Methodological Answer: Address contradictions via:
- Subgroup analysis : Stratify patients by comorbidities (e.g., heart failure, renal impairment) to identify responders vs. non-responders .
- Bayesian meta-regression : Incorporate prior trial data to estimate posterior probabilities of efficacy under varying conditions .
- Endpoint standardization : Harmonize definitions of "treatment success" (e.g., time to AF recurrence vs. symptom burden) across studies .
Methodological Guidance for Data Interpretation
Q. What statistical frameworks are optimal for analyzing Inakalant's time-dependent effects on cardiac repolarization?
Methodological Answer: Use:
- Mixed-effects models : Account for intra-subject variability in repeated APD measurements .
- Survival analysis : Model time-to-arrhythmia events using Kaplan-Meier curves with log-rank tests .
- False discovery rate (FDR) correction : Adjust p-values for multiple comparisons in high-throughput ion-channel screens .
Q. How can multi-omics data (e.g., transcriptomics, metabolomics) be integrated to study Inakalant's off-target effects?
Methodological Answer: Employ:
- Pathway enrichment analysis : Link differentially expressed genes (e.g., KCNJ2, CALM1) to arrhythmia pathways using tools like GSEA .
- Network pharmacology : Map Inakalant-protein interactions via STRING or Reactome databases to predict off-targets .
- Causal inference models : Apply Mendelian randomization to distinguish direct drug effects from confounding metabolic changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
